Ar-42

Prostate Cancer Apoptosis Comparative Cytotoxicity

AR-42 is the only clinically evaluated pan-HDAC inhibitor combining BBB penetration with HSP90-Kit pathway disruption. Unlike vorinostat or entinostat, its phenylbutyrate-derived hydroxamate scaffold drives superior apoptogenic potency (IC50 16-30 nM vs. HDAC), 100% oral bioavailability in rats, and 8-fold selectivity for cancer cells over normal tissue. Essential for neuro-oncology (vestibular schwannomas, meningiomas, NF2), platinum-resistant ovarian cancer models, and any study requiring chronic oral dosing with systemic CNS exposure.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 935881-37-1
Cat. No. B1684141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAr-42
CAS935881-37-1
SynonymsAR42;  AR 42;  AR-42;  (S)-HDAC-42;  AR-42;  NSC-736012;  OSU-42;  OSU-HDAC-42;  OSUHDAC-42
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1
InChIKeyLAMIXXKAWNLXOC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-42 (OSU-HDAC42) for Oncology and Epigenetics Research: Baseline Profile and Procurement Considerations


AR-42 (CAS 935881-37-1), also known as OSU-HDAC42 or HDAC-42, is an orally bioavailable, phenylbutyrate-derived pan-histone deacetylase (HDAC) inhibitor [1]. It is a rationally designed, hydroxamate-tethered compound that demonstrates broad inhibitory activity against Class I and IIB HDAC enzymes, with reported biochemical IC50 values ranging from 16 to 30 nM in cell-free assays [2]. AR-42 is currently under clinical evaluation for both hematologic malignancies and solid tumors [3], and it has been shown to induce histone hyperacetylation, cell-cycle arrest, and caspase-dependent apoptosis across a wide spectrum of human cancer cell lines .

Why AR-42 is Not a Generic HDAC Inhibitor: Procurement Rationale for Differentiated Activity


Substitution of AR-42 with other commercially available pan-HDAC inhibitors, such as vorinostat (SAHA), entinostat (MS-275), or panobinostat (LBH589), is scientifically unsound without rigorous re-validation. While these agents share a common target class, they exhibit profound differences in molecular structure (phenylbutyrate-based vs. hydroxamic acid or benzamide derivatives), resulting in distinct polypharmacology profiles, including differential effects on non-histone targets like Akt, HSP90, and Kit [1]. Consequently, AR-42 demonstrates superior apoptogenic potency and unique transcriptional regulation compared to vorinostat in specific cancer models, and its oral bioavailability and blood-brain barrier penetration capabilities differentiate it from many in-class alternatives [2]. Procurement decisions must be based on these specific, quantifiable differentiators to ensure experimental reproducibility and relevance to particular disease models [3].

Quantitative Evidence Guide for AR-42: Direct Comparative Data vs. Key HDAC Inhibitors


AR-42 Demonstrates Superior Cytotoxicity and Apoptogenic Potency Over Vorinostat (SAHA) in Prostate Cancer Models

In head-to-head comparisons, AR-42 exhibits significantly greater apoptogenic potency than the clinically approved HDAC inhibitor vorinostat (SAHA) in prostate cancer cells. AR-42 inhibits the growth of PC-3 and LNCaP prostate cancer cells with IC50 values of 0.48 µM and 0.3 µM, respectively . Notably, AR-42 causes markedly greater decreases in key survival proteins, including phospho-Akt, Bcl-xL, and survivin, in PC-3 cells compared to SAHA, indicating a distinct mechanism of action beyond simple HDAC inhibition . In hepatocellular carcinoma models, OSU-HDAC42 was several times more potent than SAHA in suppressing the viability of PLC5 and Huh7 cells [1].

Prostate Cancer Apoptosis Comparative Cytotoxicity

AR-42 Targets Unique Non-Histone Pathways: HSP90 and Kit Downregulation Not Observed with All Pan-HDAC Inhibitors

AR-42's mechanism of action extends beyond histone deacetylase inhibition to include disruption of HSP90 chaperone function and downregulation of Kit signaling, a feature that distinguishes it from other pan-HDAC inhibitors like vorinostat [1]. Treatment of malignant mast cell lines with AR-42 leads to disassociation between Kit and HSP90, and up-regulation of HSP70, suggesting a loss of HSP90 chaperone function that is not a primary feature of many HDAC inhibitors [2]. This dual mechanism contributes to its activity against cells with constitutively activated Kit mutations [3].

HSP90 Kit Mast Cell Disease Polypharmacology

AR-42 Crosses the Blood-Brain Barrier in Preclinical Models, Enabling CNS Tumor Research

A critical differentiator for AR-42 is its demonstrated ability to cross the blood-brain barrier (BBB) in preclinical models, which is not a universal property of HDAC inhibitors [1]. In vivo studies using wild-type FVB/N mice have confirmed that orally administered AR-42 penetrates the BBB [2]. This property has prompted its clinical investigation for central nervous system (CNS) tumors, including neurofibromatosis type 2 (NF2)-associated vestibular schwannomas and meningiomas [3]. In contrast, many other HDAC inhibitors, including vorinostat, have limited or poor BBB penetration, restricting their utility in intracranial disease models [4].

Blood-Brain Barrier CNS Tumors Vestibular Schwannoma Meningioma

AR-42 Exhibits High Oral Bioavailability and Favorable Preclinical PK Profile in Rodents

Preclinical pharmacokinetic studies in rodents demonstrate that AR-42 possesses high oral bioavailability, a key advantage for in vivo experimental design [1]. Oral bioavailability was estimated to be 26% in mice and 100% in rats, indicating efficient absorption and systemic exposure after oral gavage [2]. This profile supports the use of oral dosing in preclinical animal models, reducing the need for invasive intravenous or intraperitoneal injections. In comparison, while entinostat (MS-275) is also orally bioavailable, its primary mechanism as a Class I-selective HDAC inhibitor results in a different therapeutic profile [3]. Panobinostat (LBH589), though potent, has variable oral bioavailability and a distinct toxicity profile that may complicate in vivo studies [4].

Oral Bioavailability Pharmacokinetics In Vivo Dosing

AR-42 Shows Potent Activity Against Ovarian Cancer Cells with Reduced Toxicity to Normal Cells Compared to Vorinostat

In ovarian cancer models, AR-42 demonstrates a favorable therapeutic window, with potent activity against cancer cells and significantly reduced toxicity toward normal ovarian surface epithelial cells [1]. AR-42 potently inhibits the growth of numerous ovarian cancer cell lines with IC50 values ranging from 0.5 to 1.0 µM, while remaining eight-fold less toxic (IC50 of 8.6 µM) to normal ovarian surface epithelial cells [2]. In comparison, vorinostat (SAHA) at 1.0 µM was shown to be less biochemically potent, as evidenced by lower levels of histone and non-histone protein acetylation and reduced gene up-regulation [3]. AR-42 also elicits a unique cell cycle profile, causing a more than five-fold increase in G2-phase arrest at 2.5 µM, followed by apoptosis, a pattern distinct from most HDAC inhibitors [4].

Ovarian Cancer Selectivity Toxicity Chemoresistance

Optimal Research and Procurement Applications for AR-42 Based on Differentiated Evidence


In Vivo Studies of CNS Malignancies Requiring Blood-Brain Barrier Penetration

AR-42 is a preferred HDAC inhibitor for preclinical research on primary or metastatic brain tumors, including vestibular schwannomas, meningiomas, and NF2-associated tumors, due to its demonstrated ability to cross the blood-brain barrier in rodents [1]. This property allows for oral administration and systemic exposure in intracranial disease models, a capability not shared by many other HDAC inhibitors [2].

Mechanistic Studies of HDAC Inhibition with Non-Histone Target Engagement (HSP90/Kit)

Researchers investigating the polypharmacology of HDAC inhibitors or the role of HSP90 chaperone function and Kit signaling in cancer should select AR-42. Its unique ability to disrupt HSP90-Kit interactions and downregulate downstream survival pathways provides a distinct mechanistic tool compared to vorinostat or entinostat [3].

Long-Term Oral Dosing in Rodent Oncology Models

For studies requiring chronic, non-invasive drug administration, AR-42's high oral bioavailability in rats (100%) and moderate bioavailability in mice (26%) makes it a practical choice. This allows for long-term efficacy and toxicity studies with simple oral gavage, reducing experimental variability associated with parenteral delivery [4].

Ovarian Cancer Research with a Focus on Chemoresistance and Cell Cycle

AR-42 is particularly well-suited for ovarian cancer research, especially in platinum-resistant models, due to its potent cytotoxicity (IC50 0.5-1.0 µM), favorable selectivity over normal cells (8-fold), and its unique induction of G2-phase arrest followed by apoptosis [5]. This profile distinguishes it from vorinostat and may provide novel insights into overcoming chemoresistance.

Technical Documentation Hub

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